

Structure-activity relationship of CTOP and its analogs

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Compound of Interest

Compound Name: Phenylalanyl-
cyclo(cysteinyityrosyl-tryptophyl-
ornithyl-threonyl-
penicillamine)threoninamide

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An in-depth technical guide on the structure-activity relationship of CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) and its analogs, designed for researchers, scientists, and drug development professionals.

Abstract

CTOP, a cyclic octapeptide, is a cornerstone pharmacological tool renowned for its high potency and selectivity as a μ -opioid receptor (MOR) antagonist.^[1] Its constrained cyclic structure, formed by a disulfide bridge between Cys² and Pen⁷, provides a rigid scaffold that has been extensively studied to elucidate the molecular interactions governing MOR binding and function. Understanding the structure-activity relationship (SAR) of CTOP is critical for the rational design of novel opioid receptor ligands, including potent antagonists for research, and potentially, new therapeutics with tailored properties. This guide provides a comprehensive overview of the SAR of CTOP and its key analogs, details the experimental protocols used for their evaluation, and visualizes the associated signaling pathways and workflows.

The CTOP Scaffold: A Potent and Selective MOR Antagonist

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) is a somatostatin analog that was found to be a highly selective antagonist for the μ -opioid receptor.[2][3] Its high affinity for the MOR, coupled with significantly lower affinity for δ and κ opioid receptors, makes it an invaluable tool for isolating and studying MOR-mediated effects both in vitro and in vivo.[1]

The primary structure and key features of CTOP include:

- An eight-amino-acid cyclic structure.
- A disulfide bridge between the Cysteine at position 2 and the Penicillamine (Pen) at position 7. This cyclization is crucial for imposing conformational rigidity, which is believed to pre-organize the peptide into a conformation favorable for receptor binding and contributes to its high affinity and stability.[4]
- D-amino acids at positions 1 (D-Phe) and 4 (D-Trp), which enhance stability against proteolytic degradation.[4]
- A C-terminal amide (Thr-NH₂), a common modification in bioactive peptides that increases stability and mimics the charge of a subsequent peptide bond.

The binding affinity of CTOP for the μ -opioid receptor is in the low nanomolar to sub-nanomolar range, while its affinity for the δ -opioid receptor is several thousand-fold lower.[2]

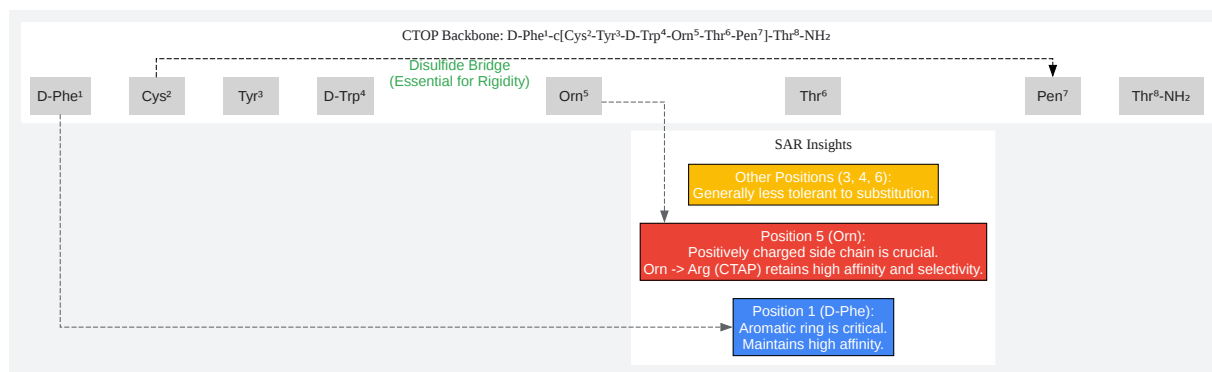
Compound	μ -Opioid Receptor (MOR) K _i (nM)	δ -Opioid Receptor (DOR) K _i (nM)	Selectivity (DOR K _i / MOR K _i)
CTOP	0.96 - 2.8	> 10,000	> 3,500 - 10,000

Data compiled from references:[1][4]

Structure-Activity Relationship (SAR) of CTOP Analogs

Systematic modification of the CTOP structure has revealed critical insights into the residues and conformations required for high-affinity MOR binding and antagonism.

Key SAR Insights Diagram



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Caption: Key SAR takeaways for the CTOP peptide scaffold.

Quantitative SAR Data for CTOP Analogs

The following table summarizes the binding affinities and selectivities of key CTOP analogs, highlighting the impact of specific amino acid substitutions.

Analog	Position	Modification	MOR K _i (nM)	DOR K _i (nM)	Selectivity (DOR/MOR)	Key Finding
CTOP	5	Ornithine (Orn)	~1-2	>10,000	>5,000	Parent compound, high affinity and selectivity.
CTAP	5	Arginine (Arg)	~1-3	>10,000	>3,000	Substitution with another basic residue retains high MOR affinity and selectivity. [3]
[Trp ⁴ ,Arg ⁵] CTOP	4, 5	L-Trp, Arg	>100	>10,000	-	D-configuration at position 4 is critical for high affinity.
OL-CTOP	N/A	Bicyclic analog	-	-	-	A novel bicyclic analog designed for improved stability and brain

penetration

.[4]

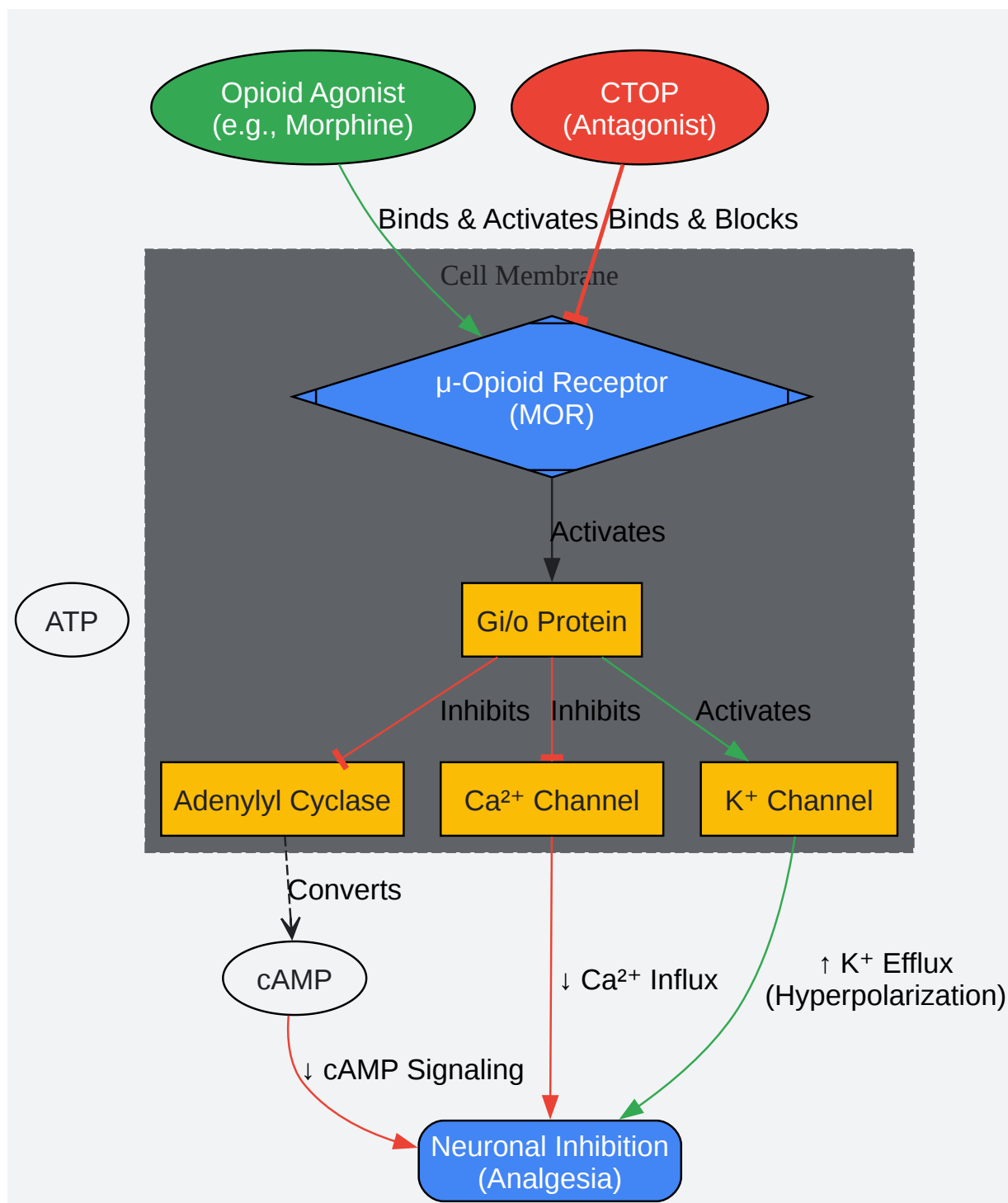
Note: This table is illustrative. Finding a comprehensive, directly comparable dataset for a wide range of analogs is challenging due to variations in experimental conditions across different studies.

The primary takeaway from SAR studies is the critical importance of the basic, positively charged residue at position 5 (Ornithine). Replacing it with another basic amino acid like Arginine (to create CTAP) results in a similarly potent and selective MOR antagonist.[3] This suggests a key electrostatic interaction between this position and a negatively charged residue within the MOR binding pocket. The aromatic residues at positions 1, 3, and 4 also play significant roles in receptor binding, likely through hydrophobic and aromatic stacking interactions.

Signaling Pathway of the μ -Opioid Receptor

The μ -opioid receptor is a canonical G-protein coupled receptor (GPCR). Its activation by an agonist (e.g., morphine, DAMGO) initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release. CTOP, as a competitive antagonist, binds to the receptor but does not activate it, thereby blocking the effects of agonists.

MOR Signaling Pathway (Antagonized by CTOP)



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Caption: Agonist vs. Antagonist action at the μ -opioid receptor.

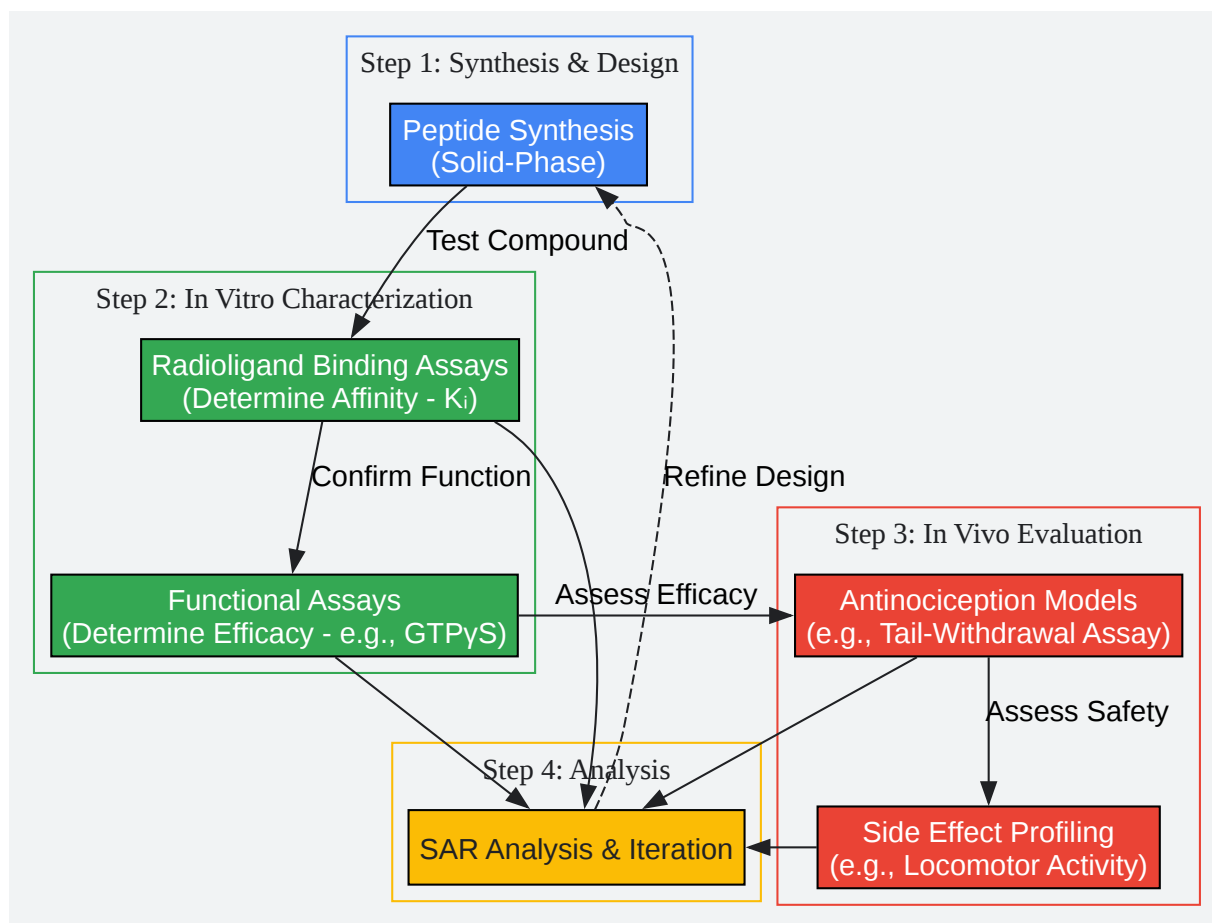
Mechanism of Action:

- **Agonist Binding:** An agonist binds to the MOR, inducing a conformational change.
- **G-Protein Activation:** The activated receptor catalyzes the exchange of GDP for GTP on the α -subunit of the associated inhibitory G-protein ($G_{i/o}$).
- **Downstream Effects:** The dissociated $G\alpha_{i/o}$ and $G\beta\gamma$ subunits mediate downstream effects:
 - **Inhibition of Adenylyl Cyclase:** $G\alpha_{i/o}$ inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP).
 - **Ion Channel Modulation:** $G\beta\gamma$ subunits directly interact with ion channels, leading to the inhibition of voltage-gated Ca^{2+} channels (reducing neurotransmitter release) and the activation of G-protein-gated inwardly rectifying K^+ channels (causing hyperpolarization).
- **Antagonist Action:** CTOP binds to the same site as the agonist but does not induce the conformational change necessary for G-protein activation, thereby blocking all downstream signaling.

Experimental Protocols for SAR Evaluation

The characterization of CTOP and its analogs relies on a tiered approach, moving from in vitro binding and functional assays to in vivo models of opioid action.

General Experimental Workflow



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Caption: Standard workflow for opioid peptide drug discovery.

In Vitro Protocols

Radioligand Binding Assay (for Affinity - K_i) This assay measures the affinity of a compound (like CTOP) for a receptor by quantifying its ability to displace a known radiolabeled ligand.

- **Membrane Preparation:** Brain tissue (e.g., rat brain) or cells expressing the target receptor (e.g., MOR-CHO cells) are homogenized in a buffer and centrifuged to isolate the cell membrane fraction containing the receptors.

- Incubation: A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (CTOP or analog).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
- Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

GTPγS Binding Assay (for Functional Activity) This assay measures the functional consequence of receptor activation—the binding of GTP to the G-protein. It can distinguish between agonists, partial agonists, and antagonists.

- Assay Components: The assay includes receptor-containing membranes, the test compound, and a non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS.
- Incubation:
 - To measure agonist activity, membranes are incubated with varying concentrations of the test compound. Agonists will stimulate the binding of [³⁵S]GTPγS.
 - To measure antagonist activity, membranes are incubated with a fixed concentration of a known agonist (like DAMGO) in the presence of varying concentrations of the test compound (CTOP). Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
- Separation and Quantification: Similar to the binding assay, bound [³⁵S]GTPγS is separated from unbound via filtration and quantified by scintillation counting.
- Data Analysis: For antagonists, the IC₅₀ value for the inhibition of agonist-stimulated binding is determined. This provides a measure of the antagonist's potency.

In Vivo Protocols

Rat Warm-Water Tail-Withdrawal Assay (for Antinociception) This is a standard in vivo model to assess the analgesic (or anti-analgesic) effects of opioid compounds.[5]

- **Acclimatization:** Rats are gently restrained, and their tails are marked. They are allowed to acclimate to the testing environment.
- **Baseline Measurement:** The distal portion of the tail is immersed in a constant temperature water bath (e.g., 55°C), and the latency to flick or withdraw the tail is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
- **Drug Administration:**
 - To test the antagonist effect of CTOP, the animal is pre-treated with CTOP (often via intracerebroventricular injection due to poor blood-brain barrier penetration).[4]
 - After a set pre-treatment time, a standard dose of an agonist (e.g., morphine) is administered.
- **Post-Treatment Measurement:** At various time points after agonist administration, the tail-withdrawal latency is measured again.
- **Data Analysis:** The antagonist's effect is quantified by its ability to block or reverse the increase in tail-withdrawal latency produced by the agonist. Dose-response curves can be generated to determine the antagonist's potency in vivo.[5]

Conclusion

The structure-activity relationship of CTOP has been extensively mapped, revealing that its potent and selective μ -opioid antagonism is governed by a combination of conformational rigidity and specific pharmacophoric features, most notably the basic residue at position 5. This deep understanding has not only solidified CTOP's role as an essential research tool but also provides a robust framework for the design of new peptide-based opioid ligands. Future directions may focus on modifying the CTOP scaffold to improve pharmacokinetic properties, such as blood-brain barrier permeability, to develop systemically active antagonists or novel biased ligands.

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